Hexane-1,3,6-tricarboxylic acid

説明

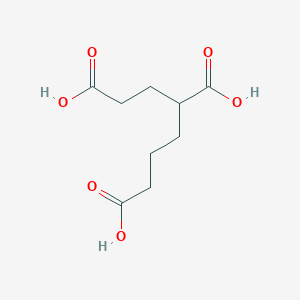

Hexane-1,3,6-tricarboxylic acid is an organic compound with the molecular formula C₉H₁₄O₆. It is characterized by the presence of three carboxyl groups (-COOH) attached to a hexane backbone. This compound is also known by other names such as 1,3,6-Hexanetricarboxylic acid and 4-Carboxyoctanedioic acid .

準備方法

Synthetic Routes and Reaction Conditions

Hexane-1,3,6-tricarboxylic acid can be synthesized through various methods. One common approach involves the preparation of 1,3,6-hexanetricarbonitrile, which is then hydrolyzed to yield the desired tricarboxylic acid. The preparation of 1,3,6-hexanetricarbonitrile typically involves the reaction of adiponitrile with potassium hydroxide (KOH) and tetrabutylammonium hydrogen sulfate in toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield, purity, and safety. The use of readily available raw materials and simple reaction conditions makes it feasible for industrial applications .

化学反応の分析

Types of Reactions

Hexane-1,3,6-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.

Substitution: The carboxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

科学的研究の応用

Chemical Synthesis

HTCA serves as a precursor for various chemical compounds:

- Esters and Polymers : It is utilized in the synthesis of polyesters and other polymeric materials due to its ability to form ester linkages.

- Detergents : HTCA can be hydrolyzed to yield carboxylic acids used in detergent formulations .

Material Science

HTCA is explored for its potential in developing new materials:

- Polyurethane Chemistry : It acts as a building block for polyurethanes (PU), which are used in adhesives and coatings. The hydrogenation of HTCA derivatives leads to compounds that can enhance the properties of PU materials .

| Application | Description |

|---|---|

| Polyesters | Used in the synthesis of biodegradable polymers |

| Detergents | Acts as a surfactant and complexing agent |

| Polyurethanes | Serves as a precursor for PU adhesives and coatings |

Environmental Science

HTCA has been investigated for its role in environmental applications:

- Biodegradability : Its derivatives are being studied for their potential as biodegradable alternatives in various consumer products.

- Water Treatment : HTCA can function as a complexing agent to remove heavy metals from wastewater .

Case Study 1: Synthesis of Biodegradable Polymers

A study demonstrated the use of HTCA in synthesizing polyesters that exhibit enhanced biodegradability compared to traditional petroleum-based polymers. The incorporation of HTCA into the polymer matrix improved the material's environmental profile while maintaining mechanical strength.

Case Study 2: Heavy Metal Removal

Research highlighted HTCA's efficacy as a chelating agent in treating industrial wastewater. By forming stable complexes with heavy metals such as lead and cadmium, HTCA facilitated their removal from contaminated water sources.

作用機序

The mechanism of action of hexane-1,3,6-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can affect metabolic pathways and cellular processes .

類似化合物との比較

Similar Compounds

Hexane-1,3,6-tricarboxylic acid is similar to other tricarboxylic acids such as:

Tricarballylic acid:

Trimesic acid:

Uniqueness

This compound is unique due to its specific structure, which allows for distinct chemical reactivity and interactions compared to other tricarboxylic acids. Its hexane backbone provides different spatial arrangements and steric effects, influencing its behavior in chemical and biological systems .

生物活性

Hexane-1,3,6-tricarboxylic acid (HTCA), also known by its CAS number 1572-40-3, is a tricarboxylic acid characterized by three carboxyl groups on a hexane backbone. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of HTCA, including its synthesis, mechanisms of action, and relevant research findings.

HTCA has the molecular formula and appears as a white crystalline solid. It is soluble in water and alcohols, making it suitable for various applications in chemistry and biology. The synthesis of HTCA can be achieved through several methods, including:

- Hydrolysis of 1,3,6-hexanetricarbonitrile : This method involves the reaction of adiponitrile with potassium hydroxide (KOH) under specific conditions.

- Direct synthesis : Various chemical pathways can yield HTCA from simpler precursors.

The biological activity of HTCA is primarily attributed to its ability to interact with various biomolecules through its carboxyl groups. These groups can form hydrogen bonds and ionic interactions, influencing metabolic pathways and cellular processes. The following are key mechanisms through which HTCA exerts its biological effects:

- Enzyme Inhibition : HTCA may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound can affect signal transduction pathways by modulating receptor interactions.

Antimicrobial Properties

Research has indicated that HTCA exhibits antimicrobial activity against various pathogens. For example, studies have shown that HTCA can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) when combined with other compounds. The minimum inhibitory concentration (MIC) values for HTCA in synergy with antibiotics suggest potential therapeutic applications in treating resistant bacterial infections.

Anti-inflammatory Effects

HTCA has been investigated for its anti-inflammatory properties. In vitro studies involving cell lines have demonstrated that HTCA can reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Impact on Metabolic Disorders

Recent studies highlight the potential of HTCA in addressing metabolic disorders such as insulin resistance. In animal models, HTCA administration has been associated with improved insulin sensitivity and glucose metabolism. These findings are significant given the rising prevalence of metabolic syndrome globally.

Case Studies

Several case studies have explored the biological effects of HTCA:

- Synergistic Antimicrobial Activity : A study evaluated the effects of HTCA combined with traditional antibiotics against MRSA. Results showed enhanced antibacterial activity with reduced MIC values when used in combination therapy .

- Adipocyte Models : Research using 3T3-L1 adipocytes demonstrated that HTCA could influence glucose uptake and lipid metabolism, indicating a potential role in managing obesity-related metabolic disorders .

- Inflammation Models : In vitro studies revealed that HTCA significantly downregulated inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory capabilities .

Comparison with Similar Compounds

HTCA shares structural similarities with other tricarboxylic acids but exhibits unique properties due to its specific arrangement of functional groups. Below is a comparison table highlighting these similarities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexane-1,3,5-tricarboxylic acid | C₉H₁₄O₆ | Different arrangement of carboxyl groups |

| Citric Acid | C₆H₈O₇ | Key role in the Krebs cycle |

| Malonic Acid | C₄H₆O₄ | Dicarboxylic acid used as a precursor for synthesis |

特性

IUPAC Name |

hexane-1,3,6-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c10-7(11)3-1-2-6(9(14)15)4-5-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSARBTHSZMNCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC(=O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564148 | |

| Record name | Hexane-1,3,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-40-3 | |

| Record name | Hexane-1,3,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。